Technical Whitepaper: (5-Chloro-2-nitrophenyl)hydrazine (CAS 100032-78-8)
Technical Whitepaper: (5-Chloro-2-nitrophenyl)hydrazine (CAS 100032-78-8)
A Comprehensive Guide to Physicochemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
As a building block in advanced medicinal chemistry, (5-Chloro-2-nitrophenyl)hydrazine is a highly versatile intermediate. While the free base is registered under CAS 1966-16-1, the more chemically stable and widely utilized hydrochloride salt is designated as CAS 100032-78-8 [1]. This compound is characterized by the presence of both an electron-withdrawing nitro group and a halogen (chlorine) on the phenyl ring, conferring unique stereoelectronic properties that are highly advantageous in the synthesis of complex heterocyclic scaffolds, most notably substituted indoles via the Fischer indole synthesis[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating mechanistic synthesis protocol, and its critical role in the development of allosteric inhibitors for metabolic diseases.
Physicochemical Profiling & Structural Identity
Understanding the physical properties of the hydrochloride salt versus the free base is critical for stoichiometric precision in downstream reactions. The hydrochloride salt (CAS 100032-78-8) is generally preferred due to its enhanced solubility in polar protic solvents and increased resistance to ambient oxidation[1].
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source |
| Chemical Name | (5-Chloro-2-nitrophenyl)hydrazine hydrochloride | [1] |
| CAS Registry Number | 100032-78-8 (HCl Salt) / 1966-16-1 (Free Base) | [1],[3] |
| Molecular Formula | C₆H₆ClN₃O₂ · HCl | [4] |
| Molecular Weight | 224.04 g/mol (HCl salt) | Calculated |
| Melting Point | 160 °C (Reported for free base in ethanol) | [3] |
| Boiling Point | 328.3 ± 32.0 °C (Predicted) | [3] |
| Density | 1.565 g/cm³ (Predicted) | [3] |
| Canonical SMILES | NNC1=CC(Cl)=CC=C1[O-] (Free Base) | [4] |
Mechanistic Synthesis Protocol
The synthesis of (5-Chloro-2-nitrophenyl)hydrazine hydrochloride requires strict control over reaction kinetics and thermodynamics. The standard protocol involves the diazotization of 5-chloro-2-nitroaniline, followed by a chemoselective reduction[2].
Experimental Workflow
Step 1: Amine Solubilization and Activation
-
Procedure: Suspend 5-chloro-2-nitroaniline (5.0 g, 2.9 mmol) in concentrated hydrochloric acid (HCl)[2].
-
Causality: The highly electron-deficient nature of the nitroaniline requires a strong acid to protonate the amine, rendering it soluble and preparing it for nucleophilic attack by the nitrosyl cation.
Step 2: Nitrosation and Diazotization
-
Procedure: Cool the solution to 0–5 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise.
-
Causality: Temperature control is non-negotiable. Exceeding 5 °C provides sufficient thermal energy for the diazonium intermediate to expel nitrogen gas (
), leading to the formation of an undesired 5-chloro-2-nitrophenol byproduct.
Step 3: Chemoselective Reduction
-
Procedure: While maintaining the temperature below 5 °C, introduce a pre-cooled solution of Tin(II) chloride dihydrate (
) dissolved in concentrated HCl dropwise to the diazonium mixture. -
Causality:
is selected for its specific redox potential. It is strong enough to reduce the nitrogen-nitrogen triple bond of the diazonium salt to a hydrazine single bond, but under strictly low temperatures, it lacks the thermodynamic driving force to reduce the highly reactive nitro group into an amine.
Step 4: Isolation
-
Procedure: Allow the mixture to stir for 2 hours. The (5-chloro-2-nitrophenyl)hydrazine hydrochloride will precipitate as a solid. Filter, wash with cold ethanol, and dry under a vacuum.
Synthetic Pathway Visualization
Figure 1: Mechanistic workflow for the synthesis of (5-Chloro-2-nitrophenyl)hydrazine HCl.
Applications in Drug Discovery: FBPase Inhibitors
The primary application of CAS 100032-78-8 in modern pharmacology is its use as a precursor in the synthesis of 7-nitro-1H-indole-2-carboxylic acid derivatives [2]. These indole derivatives have been identified as highly potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase) , a critical regulatory enzyme in gluconeogenesis[2].
Mechanism of Action in Diabetes Treatment
In patients with Type 2 Diabetes, overactive gluconeogenesis in the liver leads to elevated fasting blood glucose levels[2]. By utilizing (5-chloro-2-nitrophenyl)hydrazine in a Fischer indole synthesis, researchers can construct specific indole scaffolds that mimic AMP (Adenosine monophosphate)[2]. These molecules bind to the allosteric AMP-binding domain of FBPase, locking the enzyme in an inactive conformation and thereby suppressing hepatic glucose production[2].
Fischer Indole Synthesis Pathway
When reacted with a ketone or pyruvic acid derivative, the hydrazine undergoes acid-catalyzed condensation to form a hydrazone. Subsequent heating induces a [3,3]-sigmatropic rearrangement, followed by rearomatization and the elimination of ammonia, yielding the target 7-nitroindole core[2]. The ortho-nitro group of the starting hydrazine perfectly positions the nitro moiety at the 7-position of the resulting indole, which is essential for hydrogen bonding within the FBPase allosteric pocket[2].
Figure 2: Fischer Indole Synthesis pathway utilizing the hydrazine intermediate to yield FBPase inhibitors.
Analytical Characterization & Handling
-
Storage: The hydrochloride salt should be stored in a cool, dry place, ideally under an inert atmosphere (Argon or Nitrogen) to prevent gradual oxidation of the hydrazine moiety.
-
Spectroscopic Validation:
-
1H NMR: The presence of the hydrazine protons can typically be observed as broad singlets exchanging with
. The aromatic region will display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. -
Mass Spectrometry (ESI-MS): Expected to show the
peak for the free base at m/z ~188.0, with a distinct isotopic peak at ~190.0 (approximately 33% intensity) confirming the presence of the single chlorine atom.
-
References
-
Xu, B., Shen, Z., et al. (2014). "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase". ResearchGate (Bioorganic & Medicinal Chemistry). Available at:[Link]
